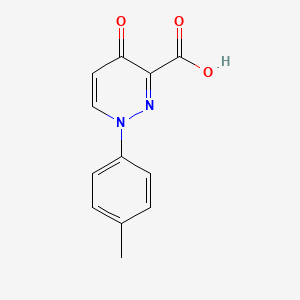

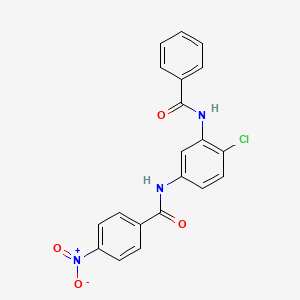

![molecular formula C19H16F2N4O3 B2481703 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide CAS No. 1396855-99-4](/img/structure/B2481703.png)

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds containing 1,2,4-oxadiazole rings and acetamide groups are known for their significant pharmacological activities and have been subjects of extensive synthetic exploration. The interest in these compounds stems from their diverse biological activities and potential applications in drug development.

Synthesis Analysis

The synthesis of acetamide derivatives bearing an 1,2,4-oxadiazole cycle involves a multi-step process, starting from commercially available chloropyridine-carboxylic acids and amidoximes to form the corresponding chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. This is followed by hydrazinolysis, ester formation with pyridine ring closure, and finally amide formation to obtain the desired products (Karpina et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds with acetamide and 1,2,4-oxadiazole moieties is characterized by NMR spectroscopy, confirming the formation of the desired structures. These methods provide detailed insights into the molecular frameworks and the positioning of functional groups critical for biological activity.

Chemical Reactions and Properties

Compounds like 2-chloro-N-aryl substitutedacetamide derivatives exhibit various chemical behaviors depending on their structural features. The presence of 1,2,4-oxadiazole and acetamide functionalities contributes to their reactivity, enabling further chemical modifications and interactions with biological targets. These compounds have been evaluated for cytotoxicity against different cell lines, demonstrating their potential as therapeutic agents (Vinayak et al., 2014).

科学的研究の応用

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are recognized for their wide range of biological activities, encompassing anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and various other medicinal applications. These compounds exhibit high therapeutic potency, contributing significantly to the field of medicinal chemistry. The structural feature of the 1,3,4-oxadiazole ring, akin to pyridine, enables effective binding with biological targets, facilitating the development of new medicinal agents with enhanced activity and reduced toxicity (Verma et al., 2019).

Synthetic Advancements in 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives has been a focal point in the pursuit of novel drug candidates. Various synthetic strategies, including dehydrogenative cyclization, oxidative cyclization, condensation cyclization, and C-H activation, have been explored to construct 1,3,4-oxadiazole scaffolds. These methodologies facilitate the integration of π-conjugated groups, enhancing the molecules' suitability as chemosensors and in other applications requiring high photoluminescent quantum yield, thermal and chemical stability. The development of selective metal-ion sensors utilizing 1,3,4-oxadiazole derivatives underscores their versatility and potential in creating sophisticated molecular frameworks (Sharma et al., 2022).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information on the compound, it’s difficult to provide accurate safety and hazard information.

将来の方向性

The future directions of research into a compound depend on its properties and potential applications. Oxadiazoles have been studied for their potential applications in various fields, including medicinal chemistry, material science, and high-energy molecules1.

I hope this information is helpful. If you have more specific information about the compound or if you’re interested in a different compound, feel free to ask!

特性

IUPAC Name |

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(2,4-difluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3/c20-14-5-3-12(15(21)7-14)8-22-16(26)10-25-9-13(4-6-17(25)27)19-23-18(24-28-19)11-1-2-11/h3-7,9,11H,1-2,8,10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUOBCIOSSHSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

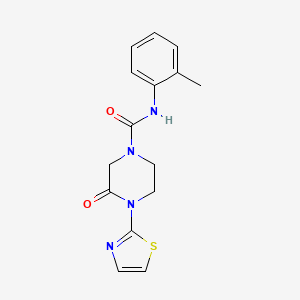

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

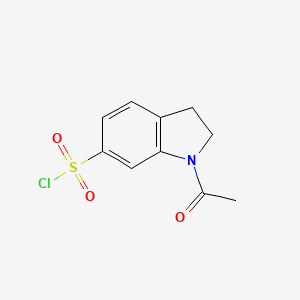

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)

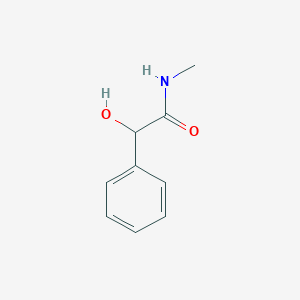

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)